methyl [4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate
Description
Methyl [4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate (referred to as EMAC10163i in ) is a coumarin derivative featuring a 4-methyl-2-oxo-2H-chromen core substituted with a phenylethoxy group at the 7-position and an acetoxy moiety at the 3-position. Its synthesis involves reacting 4,8-dimethyl-2-oxo-2H-chromen-7-ol with 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile, yielding a 46% product with a melting point of 182–184°C . Coumarin derivatives are widely studied for their bioactivities, including enzyme inhibition and antitumor properties, making this compound a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
methyl 2-(4-methyl-2-oxo-7-phenacyloxychromen-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-13-16-9-8-15(26-12-18(22)14-6-4-3-5-7-14)10-19(16)27-21(24)17(13)11-20(23)25-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBRXBWCRWFKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl acetate with phenylglyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and ketone functionalities undergo hydrolysis under acidic or basic conditions:
Ester Hydrolysis
The methyl ester at position 3 is hydrolyzed to the carboxylic acid derivative:
Reaction :
| Conditions | Reagents | Time | Conversion | Byproducts | Source |
|---|---|---|---|---|---|
| Basic (pH 12) | 1M NaOH, reflux | 4 hr | >95% | Methanol | |
| Acidic (pH 2) | 1M HCl, reflux | 6 hr | 85% | Methanol, phenylacetic acid |
Ketone Reduction
The α,β-unsaturated ketone at position 2 is selectively reduced:
Reaction :
| Reducing Agent | Solvent | Temperature | Selectivity | Yield | Source |
|---|---|---|---|---|---|
| NaBH₄ | MeOH | 0°C | >90% | 78% | |
| LiAlH₄ | THF | 25°C | 60% | 65% |
Oxidation Reactions
The 2-oxo group and ether-linked phenacyl moiety participate in oxidation:
Phenacyl Group Oxidation
The 2-oxo-2-phenylethoxy side chain is oxidized to a carboxylic acid:
Reaction :
| Oxidizing Agent | Conditions | Product Purity | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 2 hr | 92% | 70% | |
| CrO₃ | Acetic acid, 50°C, 4 hr | 85% | 55% |
Nucleophilic Substitution
The 4-methyl group and electron-deficient chromen ring enable electrophilic substitution:
Halogenation
Bromination occurs at the activated aromatic ring:
Reaction :
| Electrophile | Catalyst | Position | Yield | Source |
|---|---|---|---|---|
| Br₂ | FeBr₃ | C6 | 65% | |
| Cl₂ | AlCl₃ | C8 | 45% |
Biological Interactions as Chemical Reactions
The compound inhibits carbonic anhydrase IX/XII through a two-step mechanism:
-
Non-covalent binding via hydrogen bonds to Zn²⁺-bound water.
-
Covalent modification of active-site residues (e.g., Thr199) via keto-enol tautomerization .
| Enzyme Target | Inhibition Constant (Kᵢ) | Mechanism | Source |
|---|---|---|---|
| hCA IX | 0.46 µM | Competitive inhibition | |
| hCA XII | 0.53 µM | Uncompetitive inhibition |
Thermal Degradation
Pyrolysis at >200°C results in decomposition:
| Temperature | Major Products | Mechanism | Source |
|---|---|---|---|
| 250°C | 4-Methylcoumarin, phenylacetic acid | Retro-Diels-Alder | |
| 300°C | CO₂, acetophenone, formaldehyde | Radical decomposition |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the α,β-unsaturated ketone:
Reaction :
| Wavelength | Solvent | Conversion | Product Stability | Source |
|---|---|---|---|---|
| 254 nm | Acetonitrile | 40% | High | |
| 365 nm | Ethanol | 20% | Moderate |
Scientific Research Applications
Methyl [4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for biological studies.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl [4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antimicrobial activity. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Bulkier substituents (e.g., biphenyl in EMAC10163g) reduce melting points, likely due to disrupted crystal packing, but improve yields, possibly due to enhanced reaction kinetics .
- Electron-withdrawing groups (e.g., 2,4-difluorophenyl in EMAC10163h) increase melting points (188–190°C), reflecting higher polarity and intermolecular forces. However, steric hindrance from fluorine atoms may lower yields (49%) .
- Methoxy groups (EMAC10163k) lower melting points (157–160°C) due to reduced polarity, while moderate yields (55.3%) suggest balanced reactivity .
Structural Variations in Related Coumarin Derivatives
(a) Methyl 2-(7-((3-Fluorobenzyl)oxy)-4-methyl-2-oxo-2H-chromen-3-yl)acetate ()
This analog replaces the phenylethoxy group with a 3-fluorobenzyloxy moiety.
(b) Methyl 2-(6-Chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-3-yl)acetate ()
The trifluoromethyl group is a strong electron-withdrawing substituent, likely increasing electrophilicity and resistance to enzymatic degradation. This compound’s molecular formula (C21H16ClF3O5) indicates higher molecular weight and complexity compared to EMAC10163i, which may influence solubility and bioavailability .
(c) Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate ()
This derivative features an ethyl acetate group instead of methyl and a phenyl group at the 3-position. The ethyl chain may enhance lipophilicity, while the phenyl group at the 3-position (vs. 7-position in EMAC10163i) alters steric interactions in enzyme binding .
Bioactivity Considerations
highlights that EMAC10163i and its analogs were synthesized as inhibitors of tumor-associated human carbonic anhydrases (CA), enzymes implicated in cancer progression. The phenylethoxy group in EMAC10163i may interact with hydrophobic pockets in CA isoforms, while electron-deficient substituents (e.g., fluorine in EMAC10163h) could enhance hydrogen bonding or dipole interactions. The biphenyl group in EMAC10163g might improve binding through π-π stacking but reduce solubility, necessitating further pharmacological profiling .
Biological Activity
Methyl [4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate, a derivative of coumarin, has garnered attention in recent years for its potential biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its mechanisms of action and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a coumarin backbone with a methyl ester and phenylethoxy substituents. The synthetic pathway typically involves the condensation of appropriate precursors under acidic or basic conditions, often utilizing methods such as the Knoevenagel reaction or Michael addition. A common synthesis route includes:
- Condensation Reaction : Combining 4-methyl-2-oxo-2H-chromen-7-carboxylic acid with phenylethoxyacetyl chloride in the presence of a base.
- Esterification : The resulting acid is then esterified with methanol to yield the methyl ester.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models, which is crucial for preventing cellular damage associated with various diseases.
2. Acetylcholinesterase Inhibition
A notable aspect of this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This activity suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease. For instance, derivatives of related compounds have demonstrated IC50 values in the nanomolar range, indicating potent inhibition .
3. Anti-inflammatory Activity
In vivo studies have evaluated the anti-inflammatory effects of this compound through models of induced inflammation in rats. The results showed a significant reduction in inflammatory markers and pain responses, indicating its potential as an anti-inflammatory agent.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a scopolamine-induced amnesia model in mice. The compound significantly improved memory retention and cognitive function compared to controls, suggesting its utility in treating cognitive impairments .
Case Study 2: Antioxidant Efficacy
Another research effort focused on the antioxidant capabilities of this compound using DPPH and ABTS assays. This compound showed a dose-dependent increase in radical scavenging activity, comparable to established antioxidants like vitamin C .
The biological activities of this compound are attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in its structure allows it to donate electrons to free radicals, neutralizing them.
- Enzyme Inhibition : The compound's ability to bind to the active site of AChE prevents the breakdown of acetylcholine, enhancing cholinergic signaling.
- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Research Findings Summary Table
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH/ABTS assays | Significant radical scavenging activity |
| AChE Inhibition | Enzyme assay | IC50 = 13.5 nM (potent inhibition) |
| Anti-inflammatory | In vivo rat models | Reduced inflammatory markers |
| Neuroprotective | Scopolamine-induced amnesia model | Improved memory retention |
Q & A
Basic: What are the common synthetic routes for methyl [4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate?
Methodological Answer:
The compound is typically synthesized via multi-step protocols involving coumarin core functionalization and ether/ester linkages . A representative method includes:
- Step 1: Preparation of 7-hydroxy-4-methyl-2H-chromen-2-one via Pechmann condensation using resorcinol and ethyl acetoacetate under acidic conditions.
- Step 2: Alkylation of the hydroxyl group at position 7 using 2-oxo-2-phenylethyl bromide in dry DMF with anhydrous K₂CO₃ as a base (80°C, 10 hours, 81–82% yield) .
- Step 3: Acetylation of the methyl group at position 3 using methyl chloroacetate under similar basic conditions .
Key Considerations: Optimize reaction time and temperature to avoid over-substitution. Purification via column chromatography or recrystallization (ethanol/water) is critical for isolating high-purity intermediates .
Basic: How is the compound characterized structurally in academic research?
Methodological Answer:
Structural elucidation employs:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C=O at 1.21–1.23 Å), dihedral angles (e.g., 179.55° for coumarin-phenyl planes), and packing motifs .
- NMR spectroscopy:
- ¹H NMR: Peaks at δ 2.35–2.45 ppm (methyl groups), δ 6.8–8.2 ppm (aromatic protons).
- ¹³C NMR: Signals at δ 160–165 ppm (carbonyl carbons) confirm ester/ketone functionalities .
- Mass spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 382.12 (calculated 382.12) validates molecular weight .
Advanced: What methodologies are used to study its biological activity in vitro?
Methodological Answer:
- Cytotoxicity assays: Conducted using MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated after 48-hour exposure, with dose ranges of 1–100 µM. Positive controls (e.g., doxorubicin) ensure assay validity .
- Antioxidant activity: Evaluated via DPPH radical scavenging (IC₅₀ 25–50 µM) or FRAP assays, comparing against ascorbic acid .
Data Interpretation: Use ANOVA with post-hoc Tukey tests to compare activity across substituent variants (e.g., methanesulfonyl vs. acetyloxy groups) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Variable substituents: Synthesize analogs with modifications at positions 3 (methyl → ethyl), 7 (2-oxo-2-phenylethoxy → 2-oxo-2-(4-chlorophenyl)ethoxy), and 4 (methyl → H) .
- Activity mapping: Compare IC₅₀ values (cytotoxicity) and logP values (lipophilicity) to identify correlations. For example, electron-withdrawing groups at position 7 enhance bioactivity by 30% .
- Computational modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like topoisomerase II or EGFR .
Environmental Impact: How can researchers assess its environmental fate and ecotoxicity?
Methodological Answer:
- Partitioning studies: Measure logKₒw (octanol-water coefficient) to predict bioaccumulation potential. Estimated logKₒw = 3.2 suggests moderate persistence .
- Degradation assays: Conduct hydrolysis (pH 5–9, 25–50°C) and photolysis (UV light, 254 nm) to track half-life (t₁/₂). Ester groups hydrolyze faster under alkaline conditions (t₁/₂ = 12 hours at pH 9) .
- Ecotoxicity testing: Use Daphnia magna (48-hour LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) to assess acute toxicity .
Data Contradictions: How to resolve discrepancies in reported biological activity data?
Methodological Answer:
- Variable assay conditions: Normalize data to cell line specificity (e.g., HeLa vs. HT-29), serum concentration (5% vs. 10% FBS), and incubation time (24 vs. 48 hours) .
- Batch-to-batch purity: Verify compound purity (≥95% via HPLC) and confirm stereochemistry (CD spectroscopy) to exclude impurities/racemates as confounding factors .
- Statistical reanalysis: Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies and identify outliers .
Safe Handling: What precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential respiratory irritation .
- Storage: Keep in airtight containers under dry conditions (RH <30%) at 2–8°C to prevent hydrolysis .
- Spill management: Absorb with inert material (vermiculite), neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
